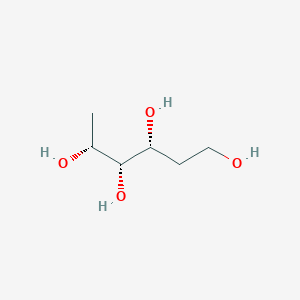

(3R,4R,5R)-hexane-1,3,4,5-tetrol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, starting from simple or readily available precursors to achieve the desired molecular complexity with specific stereochemistry. For instance, Krishna et al. (2018) described a catalytic approach to produce hexane-1,2,5,6-tetrol from cellulose-derived levoglucosanol, highlighting the significance of metal and acid catalysts in achieving high yield and selectivity Krishna et al., 2018.

Molecular Structure Analysis

Understanding the molecular structure of hexane-1,3,4,5-tetrol involves spectroscopic studies and theoretical calculations. Structural and spectroscopic studies, as discussed by Romero et al. (2005), provide insights into the IR and UV spectra, optimized molecular structures, and the effects determining molecular stability Romero et al., 2005.

Scientific Research Applications

Microbial Degradation and Toxicity

- A review on the microbial degradation and toxicity of hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), focusing on potential RDX degradation pathways in bacteria and fungi, suggests that aerobic RDX degradation via denitration and anaerobic pathways forming 4-nitro-2,4-diazabutanal (NDAB) via ring cleavage may be toxicologically preferable for stimulating in contaminated fields (Khan, Lee, & Park, 2012).

Hexane in Food Industry

- Hexane's extensive use in the food industry for extracting vegetable oils, fats, and other bioactive ingredients is reviewed, highlighting its neurotoxicity and the absence of a tolerable daily intake (TDI) established by food safety authorities. This review advocates for clearer risk assessment and encourages the industry to explore alternative extraction methods (Cravotto et al., 2022).

Hexane/Hex-1-ene Separation

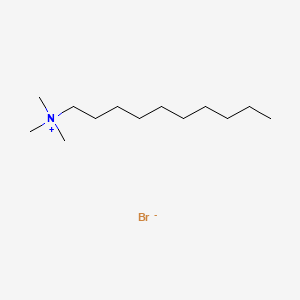

- An analysis of activity coefficients at infinite dilution for solutes in ionic liquid of 1-butyl-3-methylimidazolium dicyanamide, focusing on the separation of hexane/hex-1-ene among other separations. This work discusses the potential of ionic liquids as alternative solvents for the separation of alkenes from alkanes, showcasing the versatility of hexane in chemical separation processes (Domańska, Wlazło, & Karpińska, 2016).

Hexane in Organic Materials and Nanoscience

- Hexaazatriphenylene (HAT) derivatives are discussed for their applications in organic materials and nanoscience, including their use in n-type semiconductors, sensors, and liquid crystals. This highlights the relevance of hexane derivatives in the development of advanced materials (Segura, Juárez, Ramos, & Seoane, 2015).

Alternatives to Hexane Extraction

- A practical review of alternative techniques for defatting soy without using hexane, discussing the environmental, economic, and safety drawbacks of hexane extraction and exploring various technological approaches including alternative organic solvents, aqueous extraction, supercritical carbon dioxide extraction, and enzymatically aided extraction. This reflects the ongoing search for safer and more sustainable extraction methods in response to the drawbacks of hexane (Russin, Boye, Arcand, & RajaMohamed, 2011).

Safety and Hazards

properties

IUPAC Name |

(3R,4R,5R)-hexane-1,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O4/c1-4(8)6(10)5(9)2-3-7/h4-10H,2-3H2,1H3/t4-,5-,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKYZEKVVQZGXOJ-HSUXUTPPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(CCO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]([C@@H](CCO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70220157 |

Source

|

| Record name | Olivose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6988-55-2 |

Source

|

| Record name | Olivose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006988552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olivose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane](/img/structure/B1196920.png)

![1-(4-{[(2-Hydroxyethyl)amino]carbonyl}benzyl)-1-methylpiperidinium](/img/structure/B1196921.png)

![[[5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] hydrogen phosphate](/img/structure/B1196936.png)

![5-(2-Bromoethenyl)-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1196938.png)